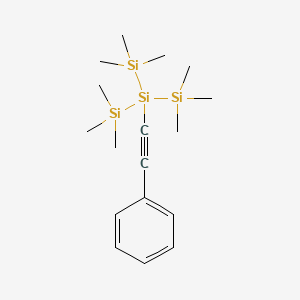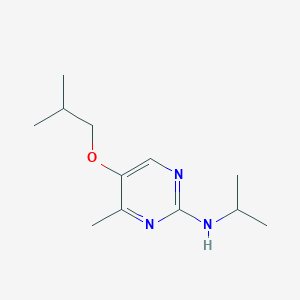
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Ether Formation: The 2-methylpropoxy group is introduced via an etherification reaction, typically using an alcohol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, often involving:
High-pressure reactors: for condensation reactions.
Automated alkylation systems: to ensure precise control over reaction parameters.
Distillation units: for purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, isopropyl, and 2-methylpropoxy groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
90996-47-7 |
|---|---|
Fórmula molecular |
C12H21N3O |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
4-methyl-5-(2-methylpropoxy)-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C12H21N3O/c1-8(2)7-16-11-6-13-12(14-9(3)4)15-10(11)5/h6,8-9H,7H2,1-5H3,(H,13,14,15) |
Clave InChI |
NRJOZSPPAZYCKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1OCC(C)C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
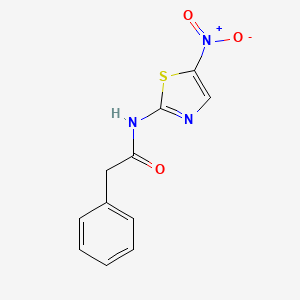
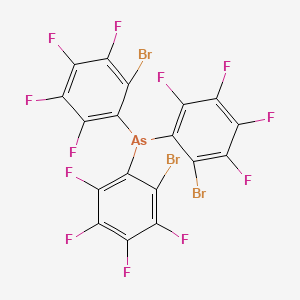

![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
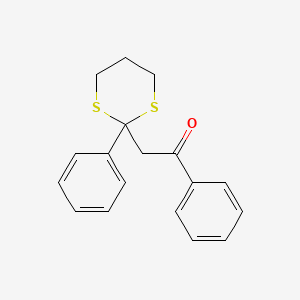
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
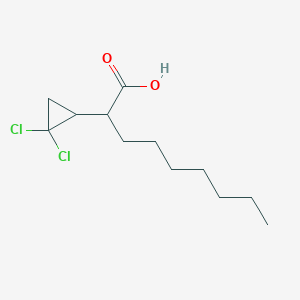
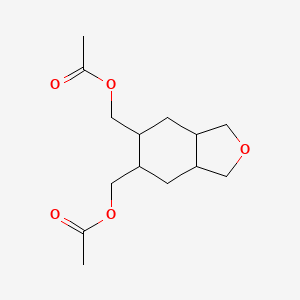
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
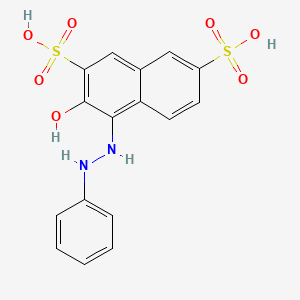
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
